molecular formula C8H8O B100842 Acetophenone-alpha,alpha,alpha-d3 CAS No. 17537-31-4

Acetophenone-alpha,alpha,alpha-d3

Cat. No. B100842
CAS RN: 17537-31-4
M. Wt: 123.17 g/mol
InChI Key: KWOLFJPFCHCOCG-FIBGUPNXSA-N
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Description

Acetophenone-alpha,alpha,alpha-d3 is a deuterated compound that is closely related to acetophenone, a compound with a rich photochemistry and diverse applications in organic synthesis. Acetophenone itself is known for its ability to undergo various chemical reactions and form complexes with other molecules, as well as its use in the synthesis of heterocyclic compounds .

Synthesis Analysis

The synthesis of acetophenone derivatives can be achieved through various methods. For instance, the electrochemical reduction of acetophenone in the presence of cyclodextrins leads to the formation of dimers, with the structures determined to be similar to those obtained in aqueous basic medium . Additionally, a novel method for the synthesis of α-chloroacetophenone using 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) has been described, which is effective for substituted acetophenones . Furthermore, the synthesis of a photochemically active bifunctional reagent for the cross-linking of biopolymers has been achieved by a series of reactions starting from 3,5-dinitrobenzoyl chloride and leading to 5-azido-3-nitro-ω-bromo-acetophenone .

Molecular Structure Analysis

The molecular structure of acetophenone and its derivatives has been extensively studied. PM3 molecular orbital calculations have been performed on the complexation of α-cyclodextrin with acetophenone, revealing the preferred orientation of the acetyl group near the secondary hydroxyl rim of the cyclodextrin cavity . Structural studies using X-ray powder diffraction have been conducted on o-hydroxyacetophenone derivatives, highlighting the interplay of weak intermolecular interactions in their crystal packing . Additionally, rotational studies on acetophenone and its monohydrate have provided an accurate structural description of the carbon skeleton and the nature of non-covalent interactions in the complex .

Chemical Reactions Analysis

Acetophenone is involved in various chemical reactions. The photochemical generation of triplet acetophenone has been theoretically studied, showing that excitation to different singlet excited states leads to distinct photochemical outcomes . The asymmetric hydrogenation of acetophenone by chiral catalysts has been unraveled, revealing that the hydride transfer is enantio- and rate-determining, and that the catalytic cycle does not involve certain previously suggested intermediates . Acetophenone has also been utilized in the synthesis of many heterocyclic compounds, demonstrating its versatility as a synthon in multicomponent reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetophenone derivatives have been characterized through various spectroscopic techniques. Infrared and Raman spectroscopies, combined with Density Functional Theory (DFT) calculations, have been used to study the structural and vibrational properties of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone . These studies provide insights into the electronic delocalization and topological properties of electronic charge density in the molecules.

Scientific Research Applications

Applications in Catalysis and Synthesis

Acetophenone and its derivatives are pivotal in the field of catalysis and organic synthesis. A review by Nandanwar et al. (2021) on the selective production of acetophenone from the oxidation of ethylbenzene over heterogeneous catalysts highlights the environmental and economic benefits of utilizing acetophenone in the production of alcohol, aldehydes, resins, esters, fragrances, and pharmaceuticals. The study discusses various catalysts, including transition metal nanoparticles and carbon nanotubes, emphasizing the role of acetophenone in developing sustainable chemical processes Nandanwar, Rathod, Bansal, & Bokade, 2021.

Pharmaceutical Research

In pharmaceutical research, derivatives of acetophenone, such as paeonol (2-hydroxy-4-methoxy acetophenone), have been studied for their pharmacological activities. A review by Wang et al. (2020) on paeonol derivatives examines their antibacterial, anti-inflammatory, antipyretic analgesic, and antioxidant effects. This highlights the potential of acetophenone derivatives in developing new therapeutic agents Wang, Wu, Chu, Wu, & Sun, 2020.

Environmental Impact Studies

Acetophenone and its derivatives are also of interest in environmental studies. Kim and Choi (2014) conducted a mini-review on benzophenone-3, a common component in organic sunscreen products, to understand its environmental occurrence, toxic effects, and ecological risks. While benzophenone-3 is structurally different from acetophenone-alpha,alpha,alpha-d3, this study underscores the importance of evaluating the environmental impact of chemical derivatives, including those related to acetophenone Kim & Choi, 2014.

properties

IUPAC Name

2,2,2-trideuterio-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOLFJPFCHCOCG-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70169976
Record name Acetophenone-alpha,alpha,alpha-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetophenone-alpha,alpha,alpha-d3

CAS RN

17537-31-4
Record name Acetophenone-alpha,alpha,alpha-d3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017537314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetophenone-alpha,alpha,alpha-d3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17537-31-4
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Synthesis routes and methods I

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air [2 MPa (gauge pressure)] for 8 hours and thereby yielded benzoic acid in a yield of 85% (analyzed by gas chromatography) with a conversion from ethylbenzene of 96%. In this procedure, acetophenone was not produced.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Synthesis routes and methods II

Procedure details

A mixture of 1.062 g (10 mmol) of ethylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 8 hours and thereby yielded benzoic acid and acetophenone in yields of 86% and 5% (analyzed by gas chromatography), respectively, with a conversion from ethylbenzene of 99%.
Quantity
1.062 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 100° C. in an atmosphere of oxygen gas (1 atm=0.1 MPa) for 2 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 5%, 30% and 12% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 59%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 1.202 g (10 mmol) of isopropylbenzene, 0.205 g (1 mmol) of N-acetoxyphthalimide, 0.025 g (0.1 mmol) of cobalt(II) acetate tetrahydrate, 0.025 g (0.1 mmol) of manganese(II) acetate tetrahydrate and 15 ml of acetic acid was stirred at 130° C. in an atmosphere of air (2 MPa) for 8 hours and thereby yielded benzoic acid, acetophenone and 2-phenyl-2-propanol in yields of 52%, 6% and 2% (analyzed by gas chromatography), respectively, with a conversion from isopropylbenzene of 68%.
Quantity
1.202 g
Type
reactant
Reaction Step One
Quantity
0.205 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One
Quantity
0.025 g
Type
catalyst
Reaction Step One

Synthesis routes and methods V

Procedure details

0.3 mmol of N-hydroxyphthalimide and 0.3 mmol of Co(II) acetate are added at a temperature of 125° C. to 30 mmol of cumene in a round-bottomed flask having an attached reflux condenser. The reaction mixture is stirred for 8 hours at said temperature under an oxygen atmosphere of 1 bar. Not the target product, but acetophenone is obtained at a selectivity of 58.7%, 2-phenyl-2-propanol (13.1%) and phenol (10.4%) at a cumene conversion rate of 49.3%.
Quantity
0.3 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Co(II) acetate
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
13.1%
Yield
10.4%

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